N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that features a benzodioxole moiety and a pentafluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 1,3-benzodioxole with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorobenzamide ring can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzodioxole moiety can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the benzodioxole moiety.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-bromobutanamide
- N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- N-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one
Uniqueness
N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide group, which imparts distinct electronic properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3,4,5,6-pentafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5NO3/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)20-5-1-2-6-7(3-5)23-4-22-6/h1-3H,4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIVAHSAWXDECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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